N,3-Dimethylquinoxalin-6-amine

Description

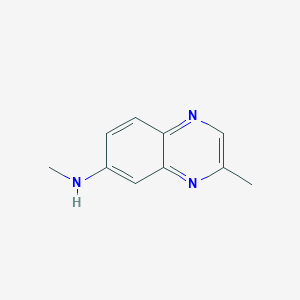

N,3-Dimethylquinoxalin-6-amine (CAS: 7576-88-7) is a quinoxaline derivative with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.22 g/mol. It is structurally characterized by methyl groups at positions 2 and 3 of the quinoxaline core and an amine group at position 4. This compound is a yellow crystalline solid with a melting point of 191–193°C and a boiling point of 336.6°C . It has demonstrated exceptional acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 0.077 µM), outperforming reference drugs like tacrine (IC₅₀ = 0.11 µM) and galantamine (IC₅₀ = 0.59 µM) .

Properties

IUPAC Name |

N,3-dimethylquinoxalin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-12-9-4-3-8(11-2)5-10(9)13-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVHHODBPIQMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC(=CC2=N1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538835 | |

| Record name | N,3-Dimethylquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96600-57-6 | |

| Record name | N,3-Dimethylquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethylquinoxalin-6-amine typically involves the condensation of 2,3-diaminotoluene with glyoxal under acidic conditions. This reaction forms the quinoxaline ring system, which is then methylated at the 3-position using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethylquinoxalin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to form quinoxaline-6-carboxylic acid.

Reduction: Reduction of the nitro group in related compounds can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinoxaline-6-carboxylic acid.

Reduction: Corresponding amines.

Substitution: Various substituted quinoxalines depending on the electrophile used.

Scientific Research Applications

N,3-Dimethylquinoxalin-6-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial DNA synthesis.

Medicine: Explored for its anticancer properties, particularly in the development of kinase inhibitors.

Industry: Utilized in the production of dyes and pigments due to its stable chromophore

Mechanism of Action

The mechanism by which N,3-Dimethylquinoxalin-6-amine exerts its effects varies depending on its application:

Antimicrobial Activity: It interferes with bacterial DNA synthesis by binding to DNA and inhibiting the activity of DNA gyrase.

Anticancer Activity: Acts as a kinase inhibitor, blocking the activity of specific kinases involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Structural Modifications and Activity Trends

The AChE inhibitory activity of quinoxaline derivatives is highly sensitive to substituent patterns. Key comparisons include:

Electron-Donating vs. Electron-Withdrawing Groups at Position 6

- N,3-Dimethylquinoxalin-6-amine (6-NH₂, 2,3-CH₃): IC₅₀ = 0.077 µM (most potent in its series) due to synergistic effects of methyl groups (2,3-CH₃) and the electron-donating amine (6-NH₂) .

- 6-Nitro-2,3-dimethylquinoxaline (6-NO₂, 2,3-CH₃): IC₅₀ = 21.31 µM. The electron-withdrawing nitro group reduces potency compared to the amine .

- 6-Chloro-2,3-dimethylquinoxaline (6-Cl, 2,3-CH₃): IC₅₀ = 23.87 µM, further confirming that electron-withdrawing substituents diminish activity .

Methyl Substitutions at Positions 2 and 3

- Quinoxaline (unsubstituted): IC₅₀ = 13.22 µM, highlighting the baseline activity of the core structure .

- 2-Phenylquinoxaline (2-Ph, 6-H): IC₅₀ = 50.08 µM, indicating bulky substituents at position 2 reduce activity .

- 2,3-Dimethylquinoxaline (2,3-CH₃, 6-H): IC₅₀ = 7.25 µM, demonstrating that methyl groups enhance potency even without the 6-NH₂ group .

Selectivity for AChE vs. Butyrylcholinesterase (BChE)

- This compound is selective for AChE (IC₅₀ = 0.077 µM) over BChE (inactive), reducing off-target effects .

- In contrast, compounds like 6-aminoquinoxaline (6-NH₂, 2,3-H) show moderate BChE inhibition (IC₅₀ = 14.91–60.95 µM), compromising selectivity .

Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | LogP |

|---|---|---|---|

| This compound | 191–193 | 336.6 | 2.41 |

| 6-Nitro-2,3-dimethylquinoxaline | 129–130 | — | — |

| Quinoxaline | — | — | 1.14 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.